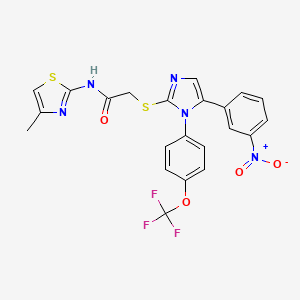
N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16F3N5O4S2 and its molecular weight is 535.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
Compounds structurally related to N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide have been synthesized and evaluated for their potential anticancer activity. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown selective cytotoxicity against A549 human lung adenocarcinoma cells, with some compounds exhibiting high apoptosis percentage, though not as high as the standard, cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antioxidant and Antifungal Effects
Research has also explored compounds with similar structural features for their antioxidant properties. For instance, 5-arylazo-2-chloroacetamido-4-methylthiazole derivatives have been studied for their antioxidant efficacy through molecular docking and in vitro studies, demonstrating significant antioxidant activity (Hossan, 2020). Furthermore, triazole-oxadiazole compounds with similar structures have shown potent antifungal effects against various Candida species and are non-toxic against healthy cells, highlighting their potential as safe antifungal agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Antimicrobial and Anti-inflammatory Activities
Another area of interest is the antimicrobial and anti-inflammatory potential of related compounds. N-(4-methylthiazol-2-yl)acetamide derivatives have demonstrated substantial antimicrobial and anti-inflammatory activities. Compounds like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have shown promising antioxidant and anti-inflammatory properties in several assays (Koppireddi et al., 2013).
Potential as Aldose Reductase Inhibitors
Research into 1,3,4-thiadiazole derivatives structurally related to N-(4-methylthiazol-2-yl)acetamide has revealed their potential as aldose reductase inhibitors. Such compounds have shown significant inhibitory effects on aldose reductase, an enzyme associated with diabetic complications, making them promising candidates for further development (Sever et al., 2021).
Electronic and Optoelectronic Properties
Lastly, thiazole-based compounds, including derivatives of N-(4-methylthiazol-2-yl)acetamide, have been investigated for their optoelectronic properties. Research has shown that such compounds, when polymerized, can exhibit interesting electronic properties, which could be useful in various technological applications (Camurlu & Guven, 2015).
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[5-(3-nitrophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N5O4S2/c1-13-11-35-20(27-13)28-19(31)12-36-21-26-10-18(14-3-2-4-16(9-14)30(32)33)29(21)15-5-7-17(8-6-15)34-22(23,24)25/h2-11H,12H2,1H3,(H,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELZAXOQMSANMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-2-((5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


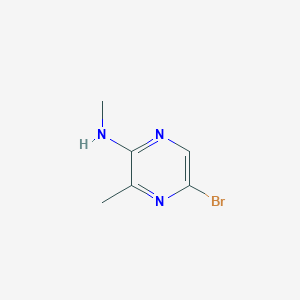
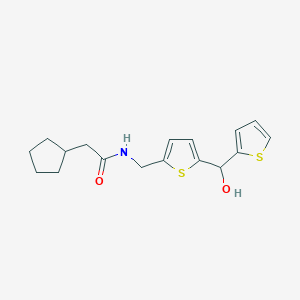
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)ethanone](/img/structure/B2840858.png)
![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2840859.png)
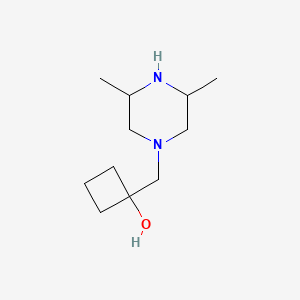
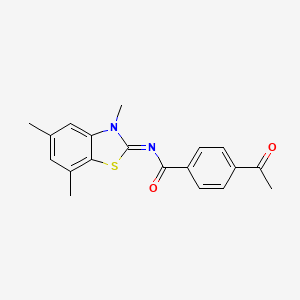
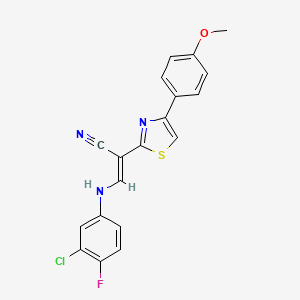
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2840865.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2840866.png)
![1-(4-chlorophenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2840867.png)
![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840868.png)
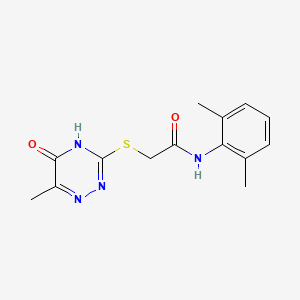
![N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)